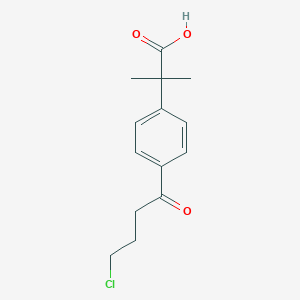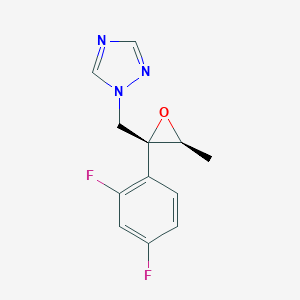
2-Fluoro-5-(trifluoromethyl)benzylamine
説明
2-Fluoro-5-(trifluoromethyl)benzylamine is an aryl fluorinated building block . It may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(trifluoromethyl)benzylamine is C8H8F4N . The molecular weight is 194.15 g/mol . The IUPAC name is [2-fluoro-5-(trifluoromethyl)phenyl]methanamine .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)benzylamine is a liquid at room temperature . It has a refractive index of 1.451 . It is air sensitive .科学的研究の応用
Ortho-Fluorination in Medicinal Chemistry
- The use of 2-Fluoro-5-(trifluoromethyl)benzylamine in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination has been reported. This fluorination protocol is widely applicable in medicinal chemistry and synthesis, providing a pathway for converting triflamide into a range of functional groups (Wang, Mei, & Yu, 2009).
Biomimetic Reductive Amination
- A study on azomethine-azomethine isomerizations of N-benzylimines derived from fluorinated aldehydes or ketones and benzylamine revealed that fluorinated imines undergo isomerizations to give N-benzylidene derivatives. This method is practical for preparing fluorine-containing amines of biological interest (Ono, Kukhar, & Soloshonok, 1996).
Herbicide Synthesis
- In the context of agrochemistry, 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates of pyrimidinyloxybenzylamine herbicides, were synthesized starting from 2,6-difluorobenzaldehyde (Qi-sun, 2005).
Fluoro-Polyimides in Material Science
- Soluble fluoro-polyimides were synthesized by reacting fluorine-containing aromatic diamine, like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, with aromatic dianhydrides. These polyimides exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting their potential in materials science (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Direct Ortho-C-H Imidation
- The compound was used as a monodentate transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitated the synthesis of useful quinazoline and fused isoindolinone scaffolds (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).
Catalytic Fluoromethylation
- The compound has been involved in studies related to the catalytic fluoromethylation of carbon-carbon multiple bonds, particularly in pharmaceuticals and agrochemicals. The research emphasized the development of new protocols for tri- and difluoromethylation (Koike & Akita, 2016).
Iodination under Continuous Flow
- The iodination of related compounds via C–H lithiation and subsequent treatment with iodine under continuous flow conditions was explored, highlighting its relevance in process chemistry (Dunn, Leitch, Journet, Martin, Tabet, Curtis, Williams, Goss, Shaw, O’Hare, Wade, Toczko, & Liu, 2018).
Radioligand Synthesis
- The synthesis of radioligands like IUR-1601 using derivatives of this compound for potential use in molecular imaging and diagnostic studies has been reported (Gao, Wang, Glick-Wilson, Meyer, Peters, Territo, Green, Hutchins, Zarrinmayeh, & Zheng, 2018).
Pd(II)-Catalyzed Ortho-Trifluoromethylation
- Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using electrophilic CF3 reagent was achieved, useful in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).
Safety And Hazards
2-Fluoro-5-(trifluoromethyl)benzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
特性
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQWADYBGSRGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336439 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzylamine | |
CAS RN |
199296-61-2 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



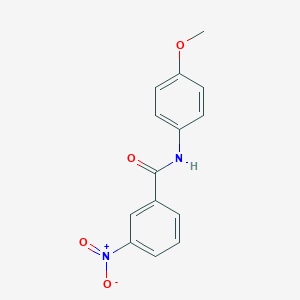
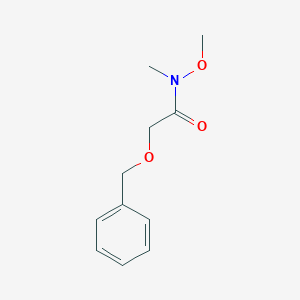
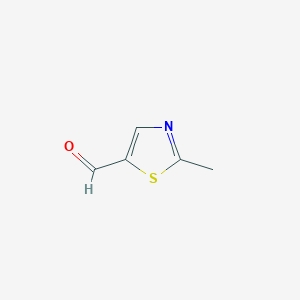
![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)
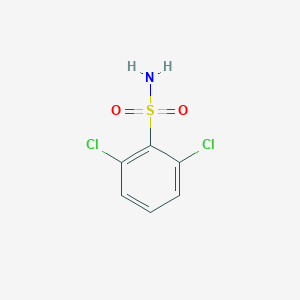
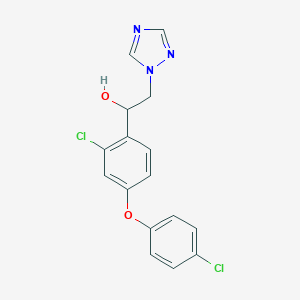

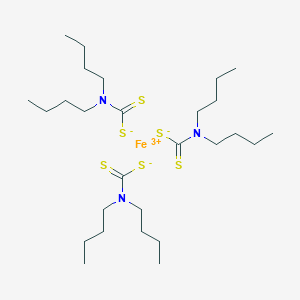

![Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-](/img/structure/B182267.png)

